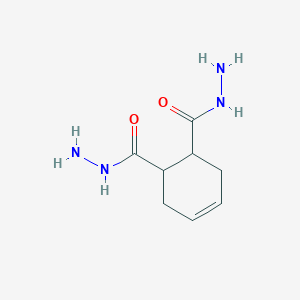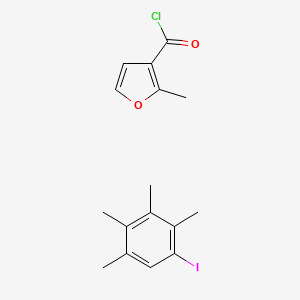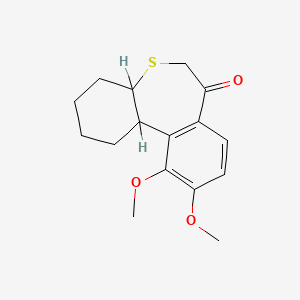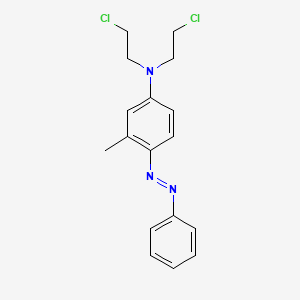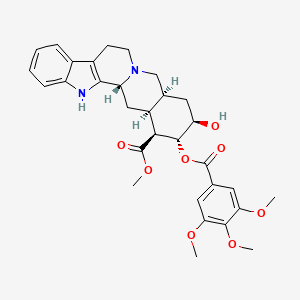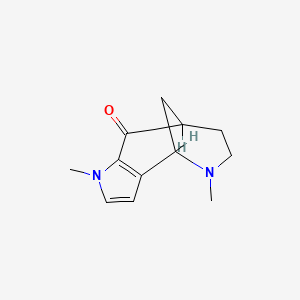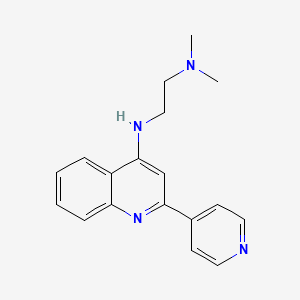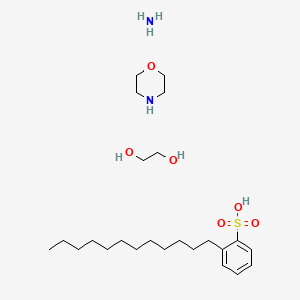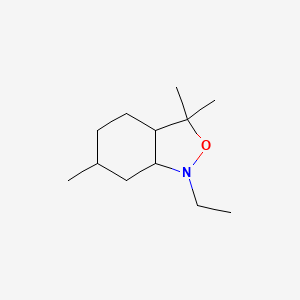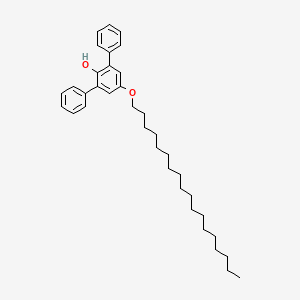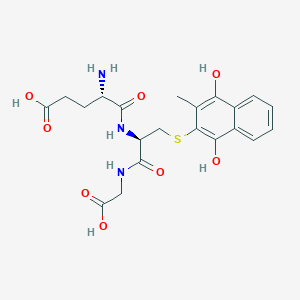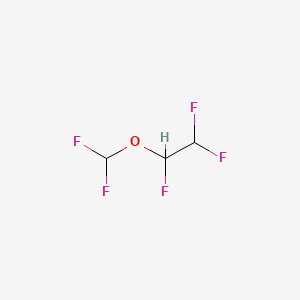
1-(Difluoromethoxy)-1,2,2-trifluoroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethoxy)-1,2,2-trifluoroethane is a fluorinated organic compound with the molecular formula C3H3F5O. It is characterized by the presence of both difluoromethoxy and trifluoroethane groups, making it a unique compound in the realm of fluorinated ethers.
Métodos De Preparación
The synthesis of 1-(Difluoromethoxy)-1,2,2-trifluoroethane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of difluoromethyl ether with trifluoroethanol in the presence of a strong base. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield. Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .
Análisis De Reacciones Químicas
1-(Difluoromethoxy)-1,2,2-trifluoroethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated carbon atoms, leading to the formation of various substituted derivatives. Common reagents used in these reactions include halogens, metal hydrides, and organometallic compounds. .
Aplicaciones Científicas De Investigación
1-(Difluoromethoxy)-1,2,2-trifluoroethane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s unique properties make it useful in the development of bioactive molecules and probes for biological studies.
Medicine: It is explored for its potential use in pharmaceuticals, particularly in the design of drugs with improved stability and bioavailability.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation .
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethoxy)-1,2,2-trifluoroethane involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors by binding to their active sites. This interaction can lead to changes in the conformation and function of the target molecules, thereby exerting its effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparación Con Compuestos Similares
1-(Difluoromethoxy)-1,2,2-trifluoroethane can be compared with other fluorinated ethers such as trifluoromethyl ethers and difluoromethoxylated ketones. While trifluoromethyl ethers are known for their high stability and lipophilicity, this compound offers a unique combination of properties due to the presence of both difluoromethoxy and trifluoroethane groups. This makes it particularly valuable in applications requiring both stability and reactivity. Similar compounds include trifluoromethyl ethers and difluoromethoxylated ketones .
Propiedades
Número CAS |
60113-74-8 |
|---|---|
Fórmula molecular |
C3H3F5O |
Peso molecular |
150.05 g/mol |
Nombre IUPAC |
1-(difluoromethoxy)-1,2,2-trifluoroethane |
InChI |
InChI=1S/C3H3F5O/c4-1(5)2(6)9-3(7)8/h1-3H |
Clave InChI |
KQUULKREOKHZAM-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)F)(OC(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



